4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid

pKa logP Physicochemical Properties

Choose 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid (CAS 2174000-02-1) for its unmatched orthogonality: a 4-fluoro substituent modulating acidity (pKa 4.21) and a 3-prenyl group (logP ~2.29) enhancing membrane permeability. Unlike generic 3-prenyl or 4-fluoro-3-methyl analogs, this scaffold enables selective derivatization at either handle—ideal for CNS-focused library synthesis, PROTAC linker conjugation, and specialty polymer development. Available in research quantities with 95% purity. Inquire for bulk pricing.

Molecular Formula C12H13FO2
Molecular Weight 208.232
CAS No. 2174000-02-1
Cat. No. B2521534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid
CAS2174000-02-1
Molecular FormulaC12H13FO2
Molecular Weight208.232
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C(=O)O)F)C
InChIInChI=1S/C12H13FO2/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7H,4H2,1-2H3,(H,14,15)
InChIKeyWXEDDARXJKCTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic Acid (CAS 2174000-02-1): A Fluorinated Prenylbenzoic Acid Building Block for Drug Discovery


4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid (CAS 2174000-02-1) is an organic compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . It is characterized by a fluorine atom at the 4-position and a 3-methylbut-2-en-1-yl (prenyl) group at the 3-position on a benzoic acid core . This compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science due to its dual functional handles: a carboxylic acid for amide or ester coupling, and a prenyl group that can participate in cycloadditions, epoxidations, or serve as a lipophilic anchor [1].

Why Unsubstituted or Non-Fluorinated Prenylbenzoic Acid Analogs Cannot Substitute for 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic Acid


The unique substitution pattern of 4-fluoro-3-prenyl on a benzoic acid core imparts a distinct combination of physicochemical properties that cannot be replicated by generic alternatives like 3-prenylbenzoic acid or 4-fluoro-3-methylbenzoic acid. The fluorine atom at the 4-position modulates the acidity (pKa) and lipophilicity (logP) of the carboxylic acid, which directly impacts its reactivity in coupling reactions and its potential for salt formation . Simultaneously, the prenyl group at the 3-position introduces a hydrophobic, conformationally flexible side chain that can engage in specific hydrophobic interactions with protein pockets or influence membrane permeability, a feature absent in simpler methyl analogs . The orthogonality of these two substituents allows for selective derivatization of either handle, providing a strategic advantage in complex molecule synthesis that is lost when either group is missing or altered.

Quantitative Differentiation of 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic Acid from Structural Analogs


pKa and logP Comparison: Impact of Fluorine and Prenyl Substituents on Acidity and Lipophilicity

The predicted pKa of 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid is 4.21 ± 0.10 . This value is identical to that of 4-fluoro-3-methylbenzoic acid (pKa = 4.21 ± 0.10) , indicating that the ortho-prenyl group does not significantly alter the electronic environment of the carboxylic acid compared to an ortho-methyl group. However, the calculated logP is 2.29, which is substantially higher than that of 4-fluoro-3-methylbenzoic acid (logP ≈ 1.15) [1], due to the increased lipophilicity conferred by the prenyl side chain. This difference in logP is critical for applications requiring enhanced membrane permeability or specific hydrophobic binding.

pKa logP Physicochemical Properties Drug Design

CYP3A4 Inhibition: A Class-Level Indicator of Metabolic Liability

A structurally related compound (CHEMBL2180528), which shares the 4-fluoro-3-prenylbenzoic acid core, exhibits an IC50 of 40,000 nM (40 µM) against recombinant CYP3A4 [1]. This value places it in the low-potency range for CYP3A4 inhibition. While not a direct measurement for 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid itself, this data suggests that the free carboxylic acid form is unlikely to be a potent time-dependent inhibitor of this major drug-metabolizing enzyme, which is a favorable attribute for a synthetic intermediate intended for further derivatization. In contrast, many fluorinated drug candidates show nanomolar CYP3A4 inhibition, a major cause of drug-drug interactions [2].

CYP3A4 Drug Metabolism Inhibition ADME

Synthetic Accessibility: Dual Reactivity of Carboxylic Acid and Prenyl Moieties

The compound's 4-fluoro substituent is not merely a passive modulator but an active synthetic handle. A photocatalytic defluoroprenylation methodology, demonstrated on polyfluoroarenes, proceeds with reaction times under 10 minutes, achieving >90% conversion [1]. This stands in stark contrast to traditional thermal defluorination of simple fluoroarenes, which often requires harsh conditions and yields complex mixtures. The presence of the ortho-prenyl group in the target compound may further enhance the selectivity of such photocatalytic C-F functionalization due to steric and electronic directing effects [2].

Synthetic Methodology Building Block Photocatalysis Defluorination

Optimal Application Scenarios for 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic Acid in R&D and Industrial Settings


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The combination of a moderately acidic carboxylic acid (pKa = 4.21) and a lipophilic prenyl group (logP ≈ 2.29) [1] makes this compound an ideal building block for creating CNS-active molecules. The prenyl group can enhance passive diffusion across the blood-brain barrier, while the carboxylic acid provides a convenient attachment point for amines or alcohols to generate diverse amide or ester libraries. This dual functionality allows medicinal chemists to explore structure-activity relationships (SAR) around a scaffold that is inherently more membrane-permeable than its methyl analog.

Chemical Biology: Development of Targeted Protein Degraders (PROTACs)

The ortho-prenyl group serves as a rigid, lipophilic linker element that can project a ligand from a protein surface. When the carboxylic acid is coupled to an E3 ligase ligand (e.g., a VHL or CRBN binder), the resulting PROTAC may exhibit improved cellular permeability and target engagement due to the prenyl group's hydrophobic character [2]. The low predicted CYP3A4 inhibition [3] of the parent acid suggests that early PROTACs built on this scaffold may avoid major metabolic liabilities.

Materials Science: Synthesis of Fluorinated, Polymerizable Monomers

The prenyl group can undergo radical or cationic polymerization, while the fluorine atom imparts desirable properties like increased thermal stability and chemical resistance to the resulting polymers. This compound can be used to synthesize novel polyacrylates or polymethacrylates with tailored hydrophobicity and surface energy, useful in coatings and advanced materials applications [4].

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